molecular formula C7H9NO2 B7890196 But-3-enyl 2-isocyanoacetate

But-3-enyl 2-isocyanoacetate

Cat. No.: B7890196
M. Wt: 139.15 g/mol
InChI Key: KMWGHOBXROQNTG-UHFFFAOYSA-N
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Description

But-3-enyl 2-isocyanoacetate is an organic compound that belongs to the class of isocyanides Isocyanides are known for their unique reactivity and versatility in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-enyl 2-isocyanoacetate typically involves the reaction of But-3-enyl bromide with sodium isocyanoacetate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

But-3-enyl 2-isocyanoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various heterocyclic compounds, amines, and substituted derivatives of this compound .

Scientific Research Applications

But-3-enyl 2-isocyanoacetate has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules and heterocycles.

    Biology: The compound is explored for its potential biological activities and as a building block for bioactive molecules.

    Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of But-3-enyl 2-isocyanoacetate involves its reactivity as an isocyanide. The compound can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the conditions used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl isocyanoacetate
  • Methyl isocyanoacetate
  • Phenyl isocyanoacetate

Uniqueness

But-3-enyl 2-isocyanoacetate is unique due to its butenyl group, which provides additional reactivity and versatility compared to other isocyanides. This makes it particularly useful in the synthesis of complex organic molecules and heterocycles .

Properties

IUPAC Name

but-3-enyl 2-isocyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-3-4-5-10-7(9)6-8-2/h3H,1,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWGHOBXROQNTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCOC(=O)C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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